Cas no 42729-56-6 (1-Isopropyl-3-pyrrolidinol)

1-Isopropyl-3-pyrrolidinol is a chiral pyrrolidine derivative with a hydroxyl group at the 3-position and an isopropyl substituent at the 1-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its pyrrolidine scaffold and functional groups make it valuable for constructing complex molecules with stereochemical precision. The isopropyl group enhances steric and electronic properties, influencing reactivity and selectivity in synthetic applications. The hydroxyl group provides a handle for further derivatization, enabling the introduction of additional functionalities. This compound is typically handled under inert conditions due to its sensitivity to oxidation. Its purity and stability are critical for reproducible results in synthetic workflows.
1-Isopropyl-3-pyrrolidinol structure
1-Isopropyl-3-pyrrolidinol structure
商品名:1-Isopropyl-3-pyrrolidinol
CAS番号:42729-56-6
MF:C7H15NO
メガワット:129.2001
MDL:MFCD00191525
CID:928379
PubChem ID:87571783

1-Isopropyl-3-pyrrolidinol 化学的及び物理的性質

名前と識別子

    • 1-Isopropyl-3-pyrrolidinol
    • 1-propan-2-ylpyrrolidin-3-ol
    • 1-Isopropyl-3-hydroxypyrrolidine
    • 1-isopropylpyrrolidin-3-ol
    • MYFPIRLHESHOGR-UHFFFAOYSA-N
    • I0430
    • 618067-86-0
    • F14624
    • AS-47608
    • AKOS009159193
    • DTXSID00461839
    • SCHEMBL105168
    • A872829
    • 929193-82-8
    • MFCD00191525
    • (3r)-1-isopropylpyrrolidin-3-ol
    • (3S)-1-ISOPROPYLPYRROLIDIN-3-OL
    • 42729-56-6
    • CS-0205285
    • MDL: MFCD00191525
    • インチ: 1S/C7H15NO/c1-6(2)8-4-3-7(9)5-8/h6-7,9H,3-5H2,1-2H3
    • InChIKey: MYFPIRLHESHOGR-UHFFFAOYSA-N
    • ほほえんだ: O([H])C1([H])C([H])([H])C([H])([H])N(C([H])(C([H])([H])[H])C([H])([H])[H])C1([H])[H]

計算された属性

  • せいみつぶんしりょう: 129.11500
  • どういたいしつりょう: 129.115364102g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 92.9
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 23.5

じっけんとくせい

  • 密度みつど: 0,96 g/cm3
  • ゆうかいてん: No data available
  • ふってん: 118°C/33mmHg(lit.)
  • フラッシュポイント: 60.2±16.7 °C
  • 屈折率: 1.4670 to 1.4720
  • PSA: 23.47000
  • LogP: 0.39930
  • じょうきあつ: 0.1±0.8 mmHg at 25°C

1-Isopropyl-3-pyrrolidinol セキュリティ情報

1-Isopropyl-3-pyrrolidinol 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-Isopropyl-3-pyrrolidinol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I157565-5G
1-Isopropyl-3-pyrrolidinol
42729-56-6 >96.0%(GC)(T)
5G
¥1,125.00 2021-05-21
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
I862097-1g
1-Isopropyl-3-pyrrolidinol
42729-56-6 ≥96%(GC)(T)
1g
¥387.90 2022-01-11
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I157565-1g
1-Isopropyl-3-pyrrolidinol
42729-56-6 96%
1g
¥516.90 2023-09-02
Chemenu
CM362667-5g
1-isopropyl-3-pyrrolidinol
42729-56-6 95%+
5g
$462 2023-01-01
Apollo Scientific
OR936536-5g
1-Isopropyl-3-pyrrolidinol
42729-56-6 95%
5g
£350.00 2025-02-21
eNovation Chemicals LLC
D761333-1g
1-Isopropylpyrrolidin-3-ol
42729-56-6 96.0%
1g
$245 2024-06-07
Alichem
A109006402-25g
1-Isopropylpyrrolidin-3-ol
42729-56-6 95%
25g
$598.40 2023-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1275955-25g
1-Isopropyl-3-pyrrolidinol
42729-56-6 98%
25g
¥12030.00 2024-05-14
1PlusChem
1P003EWV-25g
1-Isopropylpyrrolidin-3-ol
42729-56-6 95%
25g
$910.00 2025-02-19
TRC
I779070-100mg
1-Isopropyl-3-pyrrolidinol
42729-56-6
100mg
$ 50.00 2022-06-04

1-Isopropyl-3-pyrrolidinol 関連文献

1-Isopropyl-3-pyrrolidinolに関する追加情報

Chemical Profile of 1-Isopropyl-3-pyrrolidinol (CAS No. 42729-56-6)

1-Isopropyl-3-pyrrolidinol, identified by its Chemical Abstracts Service (CAS) number 42729-56-6, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the pyrrolidinol class, characterized by a pyrrolidine ring substituted with an isopropyl group at the 1-position and a hydroxyl group at the 3-position. The presence of these functional groups imparts distinct chemical reactivity and biological interactions, making it a valuable scaffold for drug discovery and molecular research.

The structure of 1-Isopropyl-3-pyrrolidinol features a six-membered saturated heterocycle containing nitrogen, which is a common motif in bioactive molecules. The isopropyl substituent at the 1-position enhances the compound's lipophilicity, potentially facilitating its penetration across biological membranes. Meanwhile, the hydroxyl group at the 3-position introduces polarity and hydrogen bonding capability, which can be crucial for binding to biological targets. This balance of lipophilic and hydrophilic features makes the compound a promising candidate for developing small-molecule modulators.

In recent years, there has been growing interest in pyrrolidinol derivatives as pharmacophores due to their demonstrated efficacy in various therapeutic areas. Research has highlighted their potential applications in central nervous system (CNS) disorders, where the pyrrolidine scaffold is frequently found in approved drugs. The specific substitution pattern of 1-Isopropyl-3-pyrrolidinol may confer unique pharmacological properties, such as receptor binding affinity or metabolic stability, which are critical for drug development.

One of the most compelling aspects of 1-Isopropyl-3-pyrrolidinol is its versatility as a building block for medicinal chemistry. Its core structure can be modified through various chemical transformations to explore novel analogs with enhanced potency or selectivity. For instance, functionalization of the isopropyl group or introduction of additional substituents on the pyrrolidine ring could lead to compounds with improved pharmacokinetic profiles. Such modifications are often guided by computational modeling and high-throughput screening techniques, which have become indispensable tools in modern drug discovery.

The biological activity of 1-Isopropyl-3-pyrrolidinol has been investigated in several preclinical studies. While comprehensive data on its therapeutic effects are still emerging, preliminary findings suggest that it may exhibit interactions with neurotransmitter receptors or enzyme systems relevant to neurological and psychiatric disorders. These interactions could make it a candidate for further exploration in conditions such as depression, anxiety, or cognitive dysfunction. However, it is important to note that such activities must be rigorously validated through in vitro and in vivo experiments before any clinical translation.

From a synthetic chemistry perspective, 1-Isopropyl-3-pyrrolidinol serves as an interesting substrate for exploring new synthetic pathways. The compound's reactivity allows for diverse functionalization strategies, including nucleophilic substitutions, oxidations, and reductions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions or asymmetric hydrogenations, can be employed to construct complex derivatives with tailored properties. These synthetic advancements not only facilitate the production of 1-Isopropyl-3-pyrrolidinol but also enable the generation of libraries of related compounds for screening purposes.

The pharmacokinetic profile of 1-Isopropyl-3-pyrrolidinol is another critical factor that influences its potential as a drug candidate. Studies have begun to assess its absorption, distribution, metabolism, and excretion (ADME) properties using in vitro models and animal studies. Understanding these parameters early in the development process helps predict how the compound will behave within a biological system and informs decisions about dosing regimens and formulation strategies. For instance, if metabolism appears to be rapid or extensive, modifications might be needed to improve bioavailability.

In conclusion,1-Isopropyl-3-pyrrolidinol (CAS No. 42729-56-6) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and reported biological activities position it as a valuable scaffold for developing novel therapeutics. As research continues to uncover new applications for pyrrolidinol derivatives,1-Isopropyl-3-pyrrolidinol may play an important role in addressing unmet medical needs across multiple therapeutic areas.

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